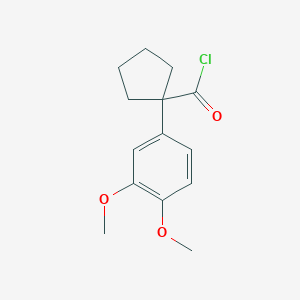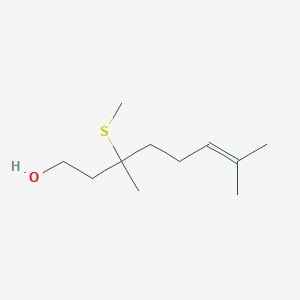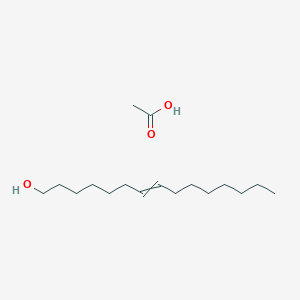![molecular formula C10H12Cl2S B14651172 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene CAS No. 43215-66-3](/img/structure/B14651172.png)
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene is an organic compound with the molecular formula C10H12Cl2S It is a derivative of benzene, where a chlorine atom and a sulfanyl group are substituted at the 1 and 4 positions, respectively
準備方法
The synthesis of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes chlorination to form chlorobenzene.
Substitution Reaction: Chlorobenzene is then reacted with 2-chloro-2-methylpropyl sulfide in the presence of a suitable catalyst to introduce the sulfanyl group at the para position.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.
化学反応の分析
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions.
Major Products: The major products formed depend on the specific reaction and conditions but may include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
科学的研究の応用
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Chloro-4-(1-chloro-2-methylpropyl)benzene: Similar structure but lacks the sulfanyl group.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group instead of a sulfanyl group.
Benzene derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique properties of this compound.
特性
CAS番号 |
43215-66-3 |
|---|---|
分子式 |
C10H12Cl2S |
分子量 |
235.17 g/mol |
IUPAC名 |
1-chloro-4-(2-chloro-2-methylpropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
InChIキー |
ADLBZCDBDKUQEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSC1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
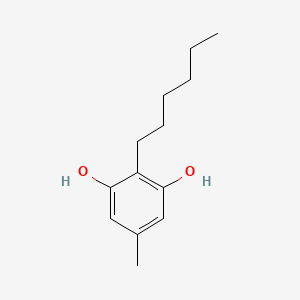

![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

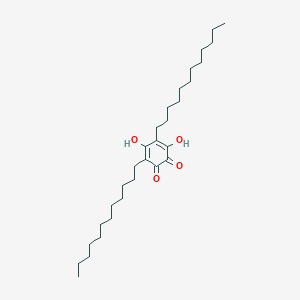
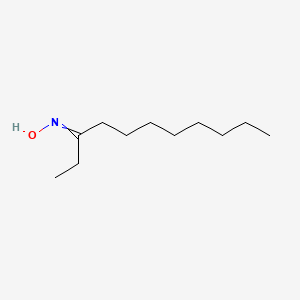
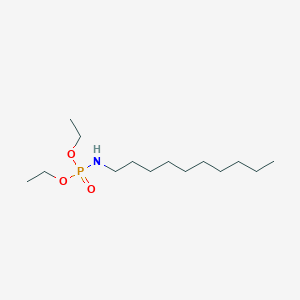
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
